molecular formula C18H21NO3 B291070 N-(2,4-dimethoxyphenyl)-4-phenylbutanamide

N-(2,4-dimethoxyphenyl)-4-phenylbutanamide

Cat. No. B291070
M. Wt: 299.4 g/mol
InChI Key: PMAQRVHXVJGNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-phenylbutanamide, also known as Dimebon, is a chemical compound with potential therapeutic applications in neurodegenerative diseases. Dimebon was initially developed as an antihistamine drug but was later found to have neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating several cellular pathways, including mitochondrial function, protein aggregation, and oxidative stress. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to improve mitochondrial function by enhancing ATP production and reducing reactive oxygen species (ROS) levels. It also inhibits the aggregation of amyloid beta and alpha-synuclein, which are hallmark proteins in Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. It can enhance synaptic plasticity, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and exert its neuroprotective effects in the brain. However, one of the limitations of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in neurodegenerative diseases. One of the directions is to investigate the long-term effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide treatment on cognitive function and neuronal survival. Another direction is to explore the potential synergistic effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide with other neuroprotective agents. Furthermore, it would be interesting to investigate the potential role of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases. Its low toxicity, high bioavailability, and neuroprotective effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-phenyl-1-butanol in the presence of sodium borohydride and acetic acid. The reaction yields N-(2,4-dimethoxyphenyl)-4-phenylbutanamide as a white crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Several preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-phenylbutanamide can improve cognitive function, reduce neuronal death, and enhance synaptic plasticity in animal models of neurodegenerative diseases.

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-phenylbutanamide

InChI

InChI=1S/C18H21NO3/c1-21-15-11-12-16(17(13-15)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20)

InChI Key

PMAQRVHXVJGNKU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC

solubility

36.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.